6-tert-Butyl-2-methyl-4-(thiophen-2-yl)pyridine-3-carbonitrile
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Overview
Description
6-tert-Butyl-2-methyl-4-(thiophen-2-yl)pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a thiophene moiety, a tert-butyl group, a methyl group, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl-2-methyl-4-(thiophen-2-yl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-tert-Butyl-2-methyl-4-(thiophen-2-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: Electrophilic substitution can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
6-tert-Butyl-2-methyl-4-(thiophen-2-yl)pyridine-3-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-tert-Butyl-2-methyl-4-(thiophen-2-yl)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene and pyridine rings can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2,5-dimethylthiophene and 3-thiophenecarbonitrile share structural similarities.
Pyridine derivatives: Compounds such as 2,6-di-tert-butyl-4-methylpyridine and 4-cyanopyridine are structurally related.
Uniqueness
6-tert-Butyl-2-methyl-4-(thiophen-2-yl)pyridine-3-carbonitrile is unique due to the combination of its substituents, which confer distinct electronic and steric properties.
Properties
CAS No. |
650605-96-2 |
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Molecular Formula |
C15H16N2S |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
6-tert-butyl-2-methyl-4-thiophen-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C15H16N2S/c1-10-12(9-16)11(13-6-5-7-18-13)8-14(17-10)15(2,3)4/h5-8H,1-4H3 |
InChI Key |
OFQUNZRYBPMRCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=N1)C(C)(C)C)C2=CC=CS2)C#N |
Origin of Product |
United States |
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